molecular formula C25H23N5O2 B2573115 8,9-dimethoxy-N-(4-methylbenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902948-20-3

8,9-dimethoxy-N-(4-methylbenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No. B2573115
CAS RN: 902948-20-3
M. Wt: 425.492
InChI Key: LAZCXLVSOFLBQG-UHFFFAOYSA-N
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Description

8,9-dimethoxy-N-(4-methylbenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a novel compound with potential biological activity. It belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds have attracted attention due to their selective inhibition of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .


Synthesis Analysis

  • Further Reactions : The compound undergoes additional reactions, including chlorination, hydrazine hydration, and cyanide addition, leading to the formation of the final product .

Molecular Structure Analysis

The molecular formula of 8,9-dimethoxy-N-(4-methylbenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine is C19H21N5OS . The structure consists of a triazoloquinazoline core with methoxy and methylbenzyl substituents. The presence of these functional groups suggests potential interactions with biological targets.


Chemical Reactions Analysis

The compound exhibits inhibitory activity against CDK2/cyclin A2. It significantly inhibits the growth of cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values in the nanomolar range. Compound 14, in particular, displays dual activity against cell lines and CDK2 .


Physical And Chemical Properties Analysis

  • ChemSpider ID : 9621742

properties

IUPAC Name

8,9-dimethoxy-N-[(4-methylphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c1-16-9-11-17(12-10-16)15-26-25-27-20-14-22(32-3)21(31-2)13-19(20)24-28-23(29-30(24)25)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZCXLVSOFLBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-dimethoxy-N-[(4-methylphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

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